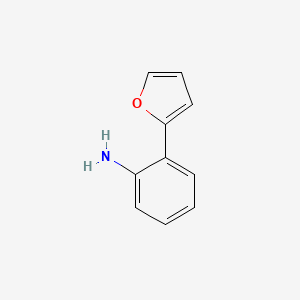

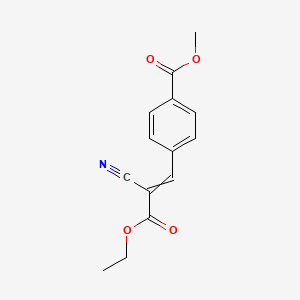

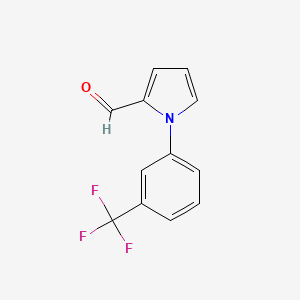

![molecular formula C17H16N2O B1309382 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-56-8](/img/structure/B1309382.png)

2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethylphenyl group and the methyl group on the imidazole ring may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One such method involves the reaction of 2-aminopyridines with aldehydes, as described in the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines using calcium carbide as an alkyne source . Another approach is the multi-step reaction starting from 2-aminopyridine to yield compounds like 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde . Although the specific synthesis of "2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the fusion of an imidazole ring with a pyridine ring. The crystal and molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, shows coordination through nitrogen atoms and the formation of fused ring systems . The molecular dynamics simulation results for similar compounds indicate that adsorption can occur through oxygen and nitrogen atoms as well as pi-electrons in the imidazo-pyrimidine structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, they can react with different aryl ketones in the presence of a base to yield propenones, which can further cyclize to form pyrimidinones or pyrimidinthiones . The condensation of acylpyridines with amines can lead to the formation of complex pyrido[1,2-a]pyrido[1',2':3,4]imidazo[2,1-c]pyrazinium salts . These reactions demonstrate the reactivity of the imidazo[1,2-a]pyridine core and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of substituents on the imidazole ring, such as methyl or phenyl groups, can affect the compound's solubility, melting point, and stability. The corrosion inhibition effect of similar compounds on carbon steel in acidic solutions suggests that these compounds can interact with metal surfaces, which is attributed to their adsorption behavior . The luminescence sensing capabilities of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate indicate that these compounds can be used in sensing applications .

Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Properties

The compound 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, while not directly mentioned in the provided research, serves as a critical intermediate or structural motif in the synthesis of various heterocyclic compounds. For instance, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves reactions starting from similar structural frameworks, showcasing the versatility of such compounds in heterocyclic chemistry (Potkin, Petkevich, & Kurman, 2009). Furthermore, the development of fluorescent molecular rotors (FMRs) through the condensation of related imidazo[1,2-a]pyridine-3-carbaldehydes highlights the compound's potential in creating materials with significant optical properties (Jadhav & Sekar, 2017).

Biological Applications

Although the direct biological applications of 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde were not found in the search, similar compounds have been explored for their bioactivity. For example, the synthesis and biological study of oxopyrimidines and thiopyrimidines of related imidazo[1,2-a]pyridine-3-carbaldehydes demonstrate the potential of these compounds in medicinal chemistry, specifically for their antimicrobial properties (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).

Material Science and Sensory Applications

The study of novel low-molecular-weight styryl dyes based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde for fluorescent molecular rotor studies exemplifies the application of related compounds in material science. These compounds exhibit viscosity sensing properties, making them useful in the development of sensors and imaging agents (Jadhav & Sekar, 2017). Additionally, lanthanide metal-organic frameworks (MOFs) based on dimethylphenyl imidazole dicarboxylate derivatives demonstrate the utility of imidazole derivatives in luminescence sensing, offering potential in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,5-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-6-7-12(2)14(9-11)16-15(10-20)19-8-4-5-13(3)17(19)18-16/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMWJKVVLDPHFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(N3C=CC=C(C3=N2)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

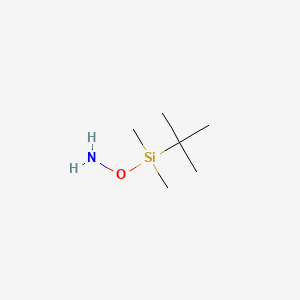

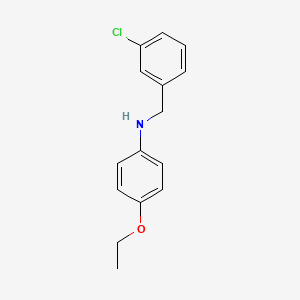

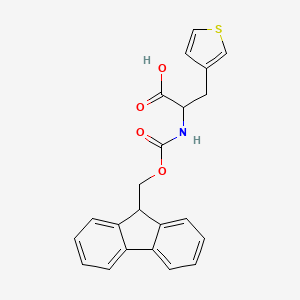

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

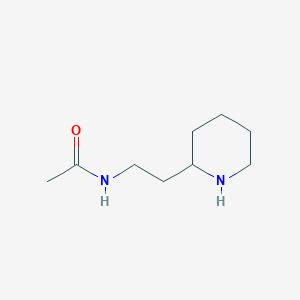

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)